molecular formula C8H15BO2 B127660 Vinylboronic acid pinacol ester CAS No. 75927-49-0

Vinylboronic acid pinacol ester

Cat. No.: B127660
CAS No.: 75927-49-0
M. Wt: 154.02 g/mol
InChI Key: DPGSPRJLAZGUBQ-UHFFFAOYSA-N
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Description

Vinylboronic acid pinacol ester (VBpin), chemically designated as 2-Ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₈H₁₅BO₂), is a boron-containing compound with a molecular weight of 154.018 and a single-isotope mass of 154.116510 . Its structure features a vinyl group bonded to a pinacol boronate ester, which confers stability and reactivity in cross-coupling reactions. Key spectroscopic characteristics include a singlet peak for the pinacol methyl groups at δ 1.34–1.38 in ¹H NMR and distinct ¹³C NMR signals at δ 84.00 (quaternary carbons) and δ 24.90 (methyl carbons) . VBpin is widely used in Suzuki-Miyaura couplings, radical polymerizations, and as a precursor for vinyl alcohol copolymers due to its hydrolytic stability and ease of functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vinylboronic acid pinacol ester can be synthesized through the reaction of vinylboronic acid with pinacol in the presence of a dehydrating agent. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired boronic ester with high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities to meet market demand .

Chemical Reactions Analysis

Radical Copolymerization with Styrene

VBpin serves as a precursor monomer for vinyl alcohol (VA) in radical copolymerization. When copolymerized with styrene (St) via reversible addition-fragmentation chain-transfer (RAFT) polymerization, it forms poly(VBpin-co-St), which is subsequently oxidized to yield VA–St copolymers.

Key Data:

PropertyValue/DetailsSource
Molar mass controlAchieved via RAFT polymerization
VA composition ratioTunable from 11% to 72%
Post-polymerization oxidationConverts VBpin to VA via C–B bond cleavage
Glass transition (T<sub>g</sub>)Ranges from 50°C to 120°C, depending on VA content

This method circumvents challenges associated with traditional VA precursors like vinyl acetate, which require harsh hydrolysis conditions .

Diels-Alder Cycloaddition

VBpin acts as a dienophile in [4+2] cycloadditions with cyclopentadiene. Density functional theory (DFT) studies reveal its reactivity and regioselectivity:

Reaction Insights:

  • Regioselectivity : Preferential formation of ortho-adducts due to electronic effects from boron’s vacant p-orbital .

  • Reactivity : Lower activation energy compared to methyl acrylate but higher than allenylboronic acid pinacol ester .

  • Steric effects : Pinacol ester’s bulky substituents influence transition-state distortion .

Suzuki-Miyaura Cross-Coupling

VBpin participates in palladium-catalyzed cross-couplings with aryl/vinyl halides, enabling C–C bond formation.

Representative Conditions:

ComponentDetailsYieldSource
CatalystPd(PPh<sub>3</sub>)<sub>4</sub> or PdCl<sub>2</sub>(dppf)70–95%
BaseK<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub>
SolventDioxane or THF

This reaction is pivotal for synthesizing styrene derivatives and conjugated polymers .

Controlled Oligomerization

VBpin undergoes chemoselective oligomerization via iterative cross-coupling, forming extended π-conjugated systems.

Mechanism Highlights:

  • Stepwise homologation : Sequential coupling with haloaryl-MIDA boronate esters .

  • Key requirement : Strict control of base (e.g., K<sub>3</sub>PO<sub>4</sub>) and H<sub>2</sub>O stoichiometry to prevent premature hydrolysis .

  • Outcome : Two new C=C bonds per cycle, with pinacol transfer over multiple boron species .

Hydroboration and Borylation

VBpin is synthesized via Miyaura borylation, where bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>) reacts with vinyl halides:

Boron-Wittig Reaction

VBpin derivatives engage in stereoselective Wittig-like reactions with aldehydes to form trisubstituted alkenylboronates:

Example:

  • Reactants : 1,1-Bis(pinacolboronates) + aldehydes .

  • Catalyst : Pd or Cu complexes.

  • Outcome : High trans-selectivity (up to 98:2 E:Z) .

Scientific Research Applications

Cross-Coupling Reactions

Overview : VBpin serves as an important reagent in various cross-coupling reactions, including the Suzuki-Miyaura and Mizoroki-Heck reactions. These reactions are pivotal for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules.

Key Studies :

  • A study highlighted the effectiveness of VBpin in palladium-catalyzed cross-coupling reactions with haloarenes, demonstrating high yields and selectivity .
  • Another investigation focused on the transmetalation process of boronic esters, revealing that VBpin can transmetalate directly without prior hydrolysis, thus enhancing its utility in late-stage pharmaceutical syntheses .

Table 1: Summary of Cross-Coupling Applications

Reaction TypeKey FindingsReference
Suzuki-MiyauraHigh yields with various aryl halides
Mizoroki-HeckEffective for vinyl alcohol precursors
Palladium-CatalyzedDirect coupling with haloarenes

Polymer Chemistry

Overview : VBpin is utilized as a comonomer in radical copolymerization processes, particularly for synthesizing vinyl alcohol-styrene copolymers. This application is significant due to the controlled molar mass and tunable composition ratios achievable through reversible addition-fragmentation chain transfer (RAFT) polymerization.

Case Study :

  • Research demonstrated that VBpin could be incorporated into copolymers, resulting in materials with varying glass transition temperatures and solubility characteristics. The composition ratio of vinyl alcohol could be adjusted from 11% to 72%, allowing for tailored material properties .

Table 2: Polymerization Characteristics of VBpin

PropertyValue RangeMethodology
Vinyl Alcohol Composition11% - 72%RAFT Polymerization
Glass Transition TempVaries with compositionDifferential Scanning Calorimetry
SolubilityTunableSolvent Compatibility Tests

Synthesis of Pharmaceutical Intermediates

Overview : VBpin is also employed in the synthesis of various pharmaceutical compounds. Its ability to participate in late-stage functionalization makes it a valuable component in drug discovery and development.

Key Examples :

  • The synthesis of kinase inhibitors and other therapeutic agents has been reported using VBpin as a coupling partner in key synthetic steps .
  • Notably, it was utilized in the synthesis of Crizotinib, an important drug for cancer treatment, showcasing its relevance in medicinal chemistry .

Other Notable Applications

  • Hydroboration Reactions : VBpin can be synthesized via hydroboration methods, providing access to alkenylboronic acid pinacol esters that are useful intermediates in organic synthesis .
  • Diels-Alder Reactions : Recent studies have explored the Diels-Alder reactivity of VBpin with various dienophiles, indicating its potential in constructing complex cyclic structures .

Mechanism of Action

The mechanism of action of Vinylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. The vinyl group allows for versatile reactivity, enabling the compound to participate in a wide range of chemical transformations. The boron atom in the compound acts as a Lewis acid, facilitating reactions with nucleophiles and electrophiles .

Comparison with Similar Compounds

Structural and Electronic Features

Table 1: Structural Comparison of Selected Boronic Esters

Compound Molecular Formula Key Substituents Steric Hindrance Electronic Effects
Vinylboronic acid pinacol ester C₈H₁₅BO₂ Vinyl, pinacol methyl Moderate Electron-deficient vinyl group
4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane C₈H₁₅BO₂ Vinyl, methyl groups on boroxin ring Higher Similar to VBpin but more hindered
Hexylene-glycol vinylboronic ester C₈H₁₃BO₂ (hexylene glycol) Vinyl, hexylene glycol backbone High Electron-neutral due to glycol
2-(Ethoxycarbonyl)this compound C₁₁H₁₉BO₄ Ethoxycarbonyl-vinyl, pinacol methyl Moderate Electron-withdrawing ester group
trans-2-Phenylthis compound C₁₄H₁₉BO₂ Phenyl-vinyl, pinacol methyl Moderate Conjugated phenyl enhances stability
  • Steric Effects : VBpin exhibits moderate steric hindrance compared to hexylene-glycol derivatives, which are more hindered and yield lower coupled product in Heck reactions . The 4,4,6-trimethyl variant has comparable steric bulk but slightly reduced reactivity in Heck couplings .
  • Electronic Effects : Substituents like ethoxycarbonyl (in C₁₁H₁₉BO₄) introduce electron-withdrawing effects, altering reactivity in nucleophilic additions . Conjugated phenyl groups (e.g., trans-2-phenyl derivative) enhance stability through resonance .

Reactivity in Cross-Coupling Reactions

Table 2: Reactivity in Key Reactions

Compound Suzuki-Miyaura Coupling Heck Coupling Radical Polymerization Trifluoromethyltelluration
This compound High High (low steric hindrance) High Low (22% yield)
Hexylene-glycol vinylboronic ester Moderate Low (high steric hindrance) N/A N/A
4,4,6-Trimethyl-2-vinylboroxin Moderate Moderate (similar to VBpin) N/A N/A
Arylboronic acid pinacol ester High N/A N/A Low (reactivity < vinyl)
  • Heck Coupling : VBpin outperforms hexylene-glycol esters due to lower steric hindrance, achieving higher yields .
  • Radical Polymerization : VBpin and isopropenylboronic acid pinacol ester exhibit exceptional radical polymerization ability, forming polymers with tunable glass-transition temperatures .
  • Trifluoromethyltelluration : Both VBpin and arylboronic esters show low reactivity (≤22% yield), attributed to substrate degradation under reaction conditions .

Biological Activity

Vinylboronic acid pinacol ester (VBpin) is a compound of considerable interest in organic chemistry and medicinal research due to its unique structural properties and biological activities. This article explores the synthesis, applications, and biological effects of VBpin, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by its boron-containing structure, which allows it to participate in various chemical reactions, particularly in the formation of carbon-carbon bonds. The synthesis of VBpin typically involves the reaction of vinyl lithium or Grignard reagents with bis(pinacolato)diboron, yielding high yields of the desired product .

Biological Activity Overview

Boronic acids and their derivatives, including VBpin, have been recognized for their diverse biological activities. These compounds can interact with various biological targets, leading to significant pharmacological effects. Key areas of research include:

  • Antitumor Activity : Studies have demonstrated that VBpin derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study evaluating the antitumor activity of compounds derived from VBpin showed promising results with IC50 values in the low micromolar range .
  • Enzyme Inhibition : Boronic acids are known to inhibit certain enzymes, such as proteases and glycosidases. VBpin has been investigated for its potential to act as a reversible inhibitor of serine proteases, which play critical roles in numerous biological processes .
  • Polymerization Applications : VBpin has been utilized as a comonomer in radical copolymerization processes. This application not only demonstrates its utility in synthetic chemistry but also suggests potential biocompatibility due to the nature of the resulting polymers .

Antitumor Activity Evaluation

A comprehensive study assessed the antitumor activity of various derivatives of VBpin against several cancer cell lines. The results are summarized in Table 1:

CompoundIC50 (μM) - Cell Line AIC50 (μM) - Cell Line BIC50 (μM) - Cell Line C
This compound1.6 ± 0.52.9 ± 1.45.2 ± 1.2
Compound 22.0 ± 0.33.2 ± 1.65.1 ± 0.4
Compound 3>10082.0 ± 5.9>100

The study indicated that while some derivatives exhibited significant cytotoxicity, others showed markedly reduced activity, highlighting the importance of structural modifications on biological efficacy .

Polymerization Studies

Research on VBpin's role as a vinyl alcohol precursor in radical copolymerization revealed that it can effectively copolymerize with styrene under controlled conditions. The molar mass and composition ratio of the resulting copolymers were tunable, which is advantageous for developing materials with specific properties .

Q & A

Q. What are the recommended laboratory synthesis methods for vinylboronic acid pinacol ester, and how do reaction conditions influence yield?

Basic
this compound is typically synthesized via transesterification of vinylboronic acid with pinacol under anhydrous conditions. A common approach involves reacting vinylboronic acid with pinacol in the presence of a dehydrating agent (e.g., molecular sieves) to shift equilibrium toward ester formation . Key factors affecting yield include:

  • Solvent choice : Toluene or THF is preferred for their ability to dissolve boronic acids and diols.
  • Temperature : Reactions are often conducted at 60–80°C to accelerate esterification without promoting decomposition.
  • Moisture control : Strict anhydrous conditions are critical, as water hydrolyzes the boronic ester .

Q. How should this compound be stored to ensure stability, and what degradation pathways are observed under suboptimal conditions?

Basic
Storage recommendations include:

  • Temperature : Store at 2–8°C in airtight containers under inert gas (argon or nitrogen) .
  • Moisture avoidance : Degradation via hydrolysis produces vinylboronic acid and pinacol, which can further oxidize to form boroxines .
  • Light sensitivity : Prolonged exposure to UV light may induce radical side reactions; amber glass vials are recommended .

Q. What analytical techniques are most effective for characterizing this compound and assessing purity?

Basic

  • NMR spectroscopy : <sup>11</sup>B NMR (δ ~30 ppm for boronic esters) and <sup>1</sup>H NMR (vinyl protons at δ 5.5–6.5 ppm) confirm structure .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]<sup>+</sup> for C8H15BO2) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, with retention time compared to authentic standards .

Q. How can Suzuki-Miyaura cross-coupling reactions using this compound be optimized to minimize homocoupling byproducts?

Advanced
Homocoupling (e.g., forming biphenyl derivatives) arises from oxidative conditions or catalyst inefficiency. Mitigation strategies:

  • Catalyst selection : Use Pd(PPh3)4 or SPhos-Pd-G3 for higher turnover and reduced side reactions.
  • Base optimization : K2CO3 or Cs2CO3 in biphasic systems (toluene/water) improves coupling efficiency .
  • Oxygen exclusion : Degas solvents and operate under inert atmosphere to prevent oxidation of boronate intermediates .

Q. What factors contribute to contradictory reports on reaction yields in this compound-mediated transformations?

Advanced
Discrepancies often stem from:

  • Substrate electronic effects : Electron-deficient aryl halides couple faster but may promote protodeboronation .
  • Solvent purity : Trace water in THF or DMF accelerates hydrolysis, reducing effective boronate concentration .
  • Catalyst loading : Low Pd(0) concentrations (<1 mol%) increase side reactions, while excess ligand (e.g., SPhos) stabilizes active species .
  • Quenching methods : Rapid workup (e.g., acidic conditions) may precipitate unreacted boronate, skewing yield calculations .

Q. How does the steric and electronic environment of this compound influence its reactivity in non-Suzuki reactions?

Advanced

  • Steric effects : The pinacol ester’s bulky substituents hinder nucleophilic attack at boron, making it less reactive toward electrophiles compared to unprotected boronic acids. This steric shielding is advantageous in Chan-Lam couplings .
  • Electronic effects : The electron-donating pinacol group stabilizes the boron center, reducing Lewis acidity and slowing transmetallation in certain Pd-catalyzed reactions. This necessitates stronger bases (e.g., NaOtBu) to activate the boronate .

Q. What are the challenges in quantifying this compound in complex reaction mixtures, and how can they be addressed?

Advanced

  • Interference from byproducts : Degradation products (e.g., boroxines) overlap chromatographically. Use <sup>11</sup>B NMR or derivatization with diols to differentiate species .
  • Low UV absorbance : Employ post-column derivatization with fluorescent tags (e.g., 2-naphthaleneboronic acid) for enhanced detection in HPLC .
  • Quantitative <sup>1</sup>H NMR : Integrate vinyl proton signals against an internal standard (e.g., 1,3,5-trimethoxybenzene) for accurate concentration determination .

Q. What novel applications of this compound are emerging in polymer chemistry or materials science?

Advanced

  • Controlled polymerization : Acts as a chain-transfer agent in RAFT polymerization to introduce terminal vinyl groups for post-polymerization modifications .
  • MOF synthesis : Serves as a linker in metal-organic frameworks (MOFs) via Suzuki coupling to aryl halide-functionalized nodes, enabling porosity tuning .

Q. How can computational methods aid in predicting the reactivity of this compound in new reaction systems?

Advanced

  • DFT calculations : Model transition states to predict regioselectivity in cross-couplings (e.g., α- vs. β-vinyl addition) .
  • Solvent effect simulations : COSMO-RS models optimize solvent/base combinations by estimating solvation energies of intermediates .

Q. What protocols ensure reproducibility in kinetic studies involving this compound?

Advanced

  • Stopped-flow techniques : Monitor fast transmetallation steps in Suzuki reactions under pseudo-first-order conditions .
  • In situ IR spectroscopy : Track boronate consumption via B-O stretching vibrations (1350–1450 cm<sup>−1</sup>) .

Properties

IUPAC Name

2-ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BO2/c1-6-9-10-7(2,3)8(4,5)11-9/h6H,1H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGSPRJLAZGUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60997301
Record name 2-Ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60997301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75927-49-0
Record name 2-Ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60997301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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